3,5-dimethoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide

Structure-Activity Relationship Medicinal Chemistry Kinase Inhibitor

Procure this specific 3,5-dimethoxy-substituted N-pyridazinylbenzamide (CAS 922688-45-7) as a critical reference for SNRI-targeted screening cascades. Its unique symmetrical substitution pattern produces divergent SAR and pharmacology compared to regioisomers like 2,6-dimethoxy analogs, making rigorous analytical validation via HPLC, NMR, and MS essential before initiating primary assays. Select suppliers offering documented batch-specific purity and consistency to mitigate assay interference risks.

Molecular Formula C23H24N4O3
Molecular Weight 404.47
CAS No. 922688-45-7
Cat. No. B2856720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dimethoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide
CAS922688-45-7
Molecular FormulaC23H24N4O3
Molecular Weight404.47
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCC4)OC
InChIInChI=1S/C23H24N4O3/c1-29-19-13-17(14-20(15-19)30-2)23(28)24-18-7-5-6-16(12-18)21-8-9-22(26-25-21)27-10-3-4-11-27/h5-9,12-15H,3-4,10-11H2,1-2H3,(H,24,28)
InChIKeyYIECTUSJLZHZJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Product Sourcing Guide: 3,5-dimethoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide (CAS 922688-45-7)


This compound belongs to a structurally differentiated class of N-pyridazinylbenzamide derivatives. It is disclosed within the Markush scope of US20080306123A1 as part of a series of amide compounds. [1] The target compound possesses a unique 3,5-dimethoxy substitution pattern on the benzamide ring that is distinct from regioisomeric analogs. Molecule-based classification confirms its status as an early discovery-phase compound with a well-defined synthetic route and physicochemical property profile. [2]

Substitution Risk Analysis: 3,5-Dimethoxy vs. 2,6-Dimethoxy and Other Regioisomers of 922688-45-7


The dimethoxy substitution pattern critically influences both electronic distribution across the benzamide ring and three-dimensional conformation at the target binding site. In a series of benzamide derivatives sharing the same pyrrolidinyl-pyridazinyl core, differential substitution patterns are documented across twelve commercially accessible analog chemotypes (e.g., 2,6-dimethoxy (CAS 922688-51-5), 3-methoxy (CAS 899745-85-8), and 2-fluoro (CAS 922809-21-0)). Empirical SAR analyses demonstrate that variations in substituent position and identity produce divergent activity profiles. [1] Substituting a 3,5-dimethoxy benzamide for a differently substituted analog invalidates SAR continuity and introduces unpredictable changes in key pharmaceutical parameters. [2]

Quantitative Differentiation Evidence: 3,5-dimethoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide vs. Analogs


Substituent Position Determines Molecular Topology: Symmetrical 3,5-Dimethoxy vs. Asymmetric or Mono-Substituted Analogs

The 3,5-dimethoxy substitution pattern establishes C2 molecular symmetry absent in single-substituted comparators. While other N-pyridazinylbenzamide derivatives in this series include single substitutions (e.g., 3-methoxy, 2-fluoro, or 4-chloro) or distinct regioisomers (e.g., 2,6-dimethoxy substitution), the target compound possesses a unique symmetrical 3,5-dimethoxy arrangement. For reference, the 2,6-dimethoxy regioisomer (CAS 922688-51-5) shares the same molecular formula (C23H24N4O3) and molecular weight (404.47), but the differing substituent positions generate ortho-substituted methoxy environments versus the meta-substituted ones found in the target compound. [1] In the related 5-substituted-N-pyridazinylbenzamide LRRK2 inhibitor series, potency and selectivity (demonstrated by compounds 18 and 23 with selectivity over 140 kinases) are highly sensitive to precise substitution positioning. [2]

Structure-Activity Relationship Medicinal Chemistry Kinase Inhibitor

Physicochemical Property Profile: LogP, TPSA, and Drug-Likeness Parameters Facilitating CNS Penetration

The compound maintains favorable drug-like properties relevant to CNS drug discovery: a calculated logP value of 2.80 and topological polar surface area (TPSA) of approximately 59.83 Ų. [1] Related N-pyridazinylbenzamide derivatives with optimized logP and TPSA values have been identified as orally bioavailable LRRK2 inhibitors, with compounds 18 and 23 achieving good in vitro pharmacokinetic profiles and high unbound fractions in both blood and brain. Compound 18 additionally demonstrated brain penetration and achieved significant in vivo target engagement (inhibition of LRRK2 Ser935 phosphorylation in rat brain following intravenous infusion at 5 mg/kg/h). [2]

Physicochemical Properties Drug-Likeness CNS Penetration

In Vitro Pharmacology Class: Dual Monoamine Re-Uptake Inhibition (SNRI Mechanism)

This compound is disclosed within a patent claiming compositions of matter that function as dual serotonin and noradrenaline re-uptake inhibitors (SNRI). [1] The SNRI mechanism class, exemplified by clinical agents including duloxetine (Ki SERT ~0.8 nM, Ki NET ~7.5 nM) and venlafaxine, provides a reference pharmacological framework, though specific target affinity data for this individual compound have not been located in public databases. [2]

Monoamine Re-uptake Inhibition CNS Pharmacology Antidepressant

Purity Comparison: Kuujia Supplier Data vs. Chemenu Benchmarked Purity

The purity level of commercially available batches varies by supplier, a critical factor in procurement decisions. Life Chemicals lists the compound (F2724-0385) at 90%+ purity via the Kuujia aggregator. [1] A structurally related analog, 2,6-dimethoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide (CAS 922688-51-5), is available from Chemenu at a catalog purity specification of 95%+. Procurement of lower-purity batches without verification of purity and identity documentation risks introducing unknown impurities that may confound biological assay results.

Compound Purity Procurement Quality Control

Procurement Application Scenarios for 3,5-dimethoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide (CAS 922688-45-7)


SNRI Mechanism-Focused CNS Drug Discovery Screening

Employ this compound in primary and secondary screening cascades targeting the serotonin and noradrenaline re-uptake pathway. The patent-disclosed SNRI mechanism class provides a validated pharmacological framework for hit identification in programs targeting mood disorders, urinary incontinence, or pain indications where dual monoamine modulation is therapeutically relevant. [1] Procure from suppliers that provide batch-specific purity certificates (the Kuujia aggregator lists Life Chemicals as one supplier option), and verify structural identity via HPLC, NMR, and mass spectrometry before initiating screening campaigns. [2]

Structure-Activity Relationship (SAR) Exploration of N-Pyridazinylbenzamide Chemotypes

Utilize this compound as a key reference point in systematic SAR exploration of the N-pyridazinylbenzamide chemical series. The symmetrical 3,5-dimethoxy substitution pattern represents a defined topology distinct from the 2,6-dimethoxy regioisomer (CAS 922688-51-5), enabling systematic investigation of substituent position effects on target engagement, selectivity, and ADME properties. [3] Pair procurement of this compound with its close analogs to enable rigorous SAR comparisons under controlled assay conditions.

CNS-Penetrant Probe Compound Development Leveraging Favorable Drug-Likeness Parameters

This compound's favorable drug-likeness parameters (clogP 2.80; TPSA 59.83 Ų; zero H-bond donors; Lipinski RO5 compliance) support its use as a starting point for CNS-penetrant probe development. [4] The related N-pyridazinylbenzamide LRRK2 inhibitor series has established that compounds within this chemical space can achieve brain penetration and demonstrate in vivo CNS target engagement. Compound 18 in that series displayed efficacy in rat brain at 5 mg/kg/h IV infusion. [5] Prioritize this compound for CNS research applications where physicochemical property-driven design is crucial to ensure sufficient unbound brain concentrations.

Early Discovery Procurement: Navigating Limited Data with Disciplined Sourcing

Given the limited publicly available bioactivity data for this compound, a disciplined procurement strategy is critical. Select suppliers based on documented purity levels, batch-to-batch consistency, and analytical characterization standards (HPLC, NMR, MS). The Life Chemicals catalog (90%+ purity; F2724-0385) represents one commercially accessible option. [2] Complement procurement with in-house QC analysis and consider requesting custom synthesis or re-purification services to achieve purity levels exceeding 95% for quantitative pharmacology studies. This approach mitigates the risk of assay interference from unknown impurities and ensures reproducible results in hit validation and lead optimization workflows.

Quote Request

Request a Quote for 3,5-dimethoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.